molecular formula C13H18O2S B14823432 (4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane

(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B14823432
M. Wt: 238.35 g/mol
InChI Key: DODUSDHDASRDIP-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H18O2S and a molecular weight of 238.35 g/mol . This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methylsulfane group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of (4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenol derivative, which is then subjected to alkylation reactions to introduce the cyclopropoxy and isopropoxy groups.

    Alkylation: The phenol derivative is treated with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate to form the cyclopropoxy and isopropoxy substituents.

    Sulfur Introduction: The resulting intermediate is then reacted with a methylsulfane reagent, such as methylthiol, under suitable conditions to introduce the methylsulfane group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

(4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-cyclopropyloxy-4-methylsulfanyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C13H18O2S/c1-9(2)14-13-8-11(16-3)6-7-12(13)15-10-4-5-10/h6-10H,4-5H2,1-3H3

InChI Key

DODUSDHDASRDIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)SC)OC2CC2

Origin of Product

United States

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